REACTION_CXSMILES
|
CC(C1C=C2CC[CH:12]3[C:17]([C:19]([OH:21])=O)(C)[CH2:16][CH2:15][CH2:14][C:13]3(C)C2CC1)C.[C:23](OCC1C=CC=CC=1)(=[O:30])[C:24]1C=CC=CC=1.C(OC(C)C)(=[O:53])CCCCCCCCCCCCC>>[O:21]=[CH:19][C:17]1[CH:16]=[CH:15][C:14]([OH:53])=[C:13]([O:30][CH2:23][CH3:24])[CH:12]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)OC(C)C
|
Name
|
isoparaffin hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O=CC1=CC(OCC)=C(O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |